7-methyl-4-oxo-4h-chromene-2-carbonitrile
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Overview
Description
7-methyl-4-oxo-4H-chromene-2-carbonitrile is a heterocyclic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a chromene core with a nitrile group at the 2-position and a methyl group at the 7-position, making it a valuable scaffold for various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-4-oxo-4H-chromene-2-carbonitrile typically involves the condensation of 4-hydroxycoumarin with malononitrile in the presence of a base such as piperidine. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
7-methyl-4-oxo-4H-chromene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens or sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed
Oxidation: 7-methyl-4-oxo-4H-chromene-2-carboxylic acid.
Reduction: 7-methyl-4-oxo-4H-chromene-2-amine.
Substitution: Various substituted chromenes depending on the reagent used.
Scientific Research Applications
7-methyl-4-oxo-4H-chromene-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 7-methyl-4-oxo-4H-chromene-2-carbonitrile involves its interaction with various molecular targets. It can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. The nitrile group plays a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
4-hydroxycoumarin: A precursor in the synthesis of 7-methyl-4-oxo-4H-chromene-2-carbonitrile.
7-methyl-4-oxo-4H-chromene-2-carboxylic acid: An oxidation product of the compound.
7-chloro-4-oxo-4H-chromene-2-carbonitrile: A halogenated analog with similar properties
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitrile group enhances its reactivity and potential for further functionalization, making it a versatile compound in synthetic and medicinal chemistry .
Properties
CAS No. |
33543-97-4 |
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Molecular Formula |
C11H7NO2 |
Molecular Weight |
185.18 g/mol |
IUPAC Name |
7-methyl-4-oxochromene-2-carbonitrile |
InChI |
InChI=1S/C11H7NO2/c1-7-2-3-9-10(13)5-8(6-12)14-11(9)4-7/h2-5H,1H3 |
InChI Key |
ZHMQPQWBQMSIJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C=C(O2)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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